RI(dl)-2 TFA - 1902146-75-1

RI(dl)-2 TFA

Catalog Number: EVT-254301
CAS Number: 1902146-75-1
Molecular Formula: C21H18F3N3O2
Molecular Weight: 401.3892
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RI(dl)-2 is a selective inhibitor of Rad51-mediated D-loop formation.
Overview

RI(dl)-2 TFA, also known as RAD51 inhibitor of D-loop formation #2, is a small-molecule compound that has garnered attention for its role in inhibiting the D-loop activity of the RAD51 protein, which is crucial for homologous recombination in DNA repair. This compound is particularly significant in cancer research, where targeting RAD51 can enhance the efficacy of certain chemotherapeutic agents by preventing DNA repair in cancer cells. The compound is classified as a RAD51 inhibitor and falls under the category of antineoplastic agents.

Synthesis Analysis

The synthesis of RI(dl)-2 TFA involves several key methods and technical details:

  1. Starting Materials: The synthesis typically begins with 1-(2-aminophenyl)pyrroles.
  2. Formation of Quinoxaline Moiety: This is achieved through condensation reactions with aldehydes followed by dehydrogenation or by using N,N'-carbonyldiimidazole in conjunction with chlorination and Suzuki-Miyaura coupling to install various substituents.
  3. Derivatization: The compound can be derivatized into various carboxamides, sulfonamides, and N-alkylation products. For example, anilines can react with carboxylic acids in the presence of coupling agents like HATU and N,N-diisopropylethylamine to form amides .
  4. Purification: The final products are purified using techniques such as semi-preparative reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry for characterization .
Molecular Structure Analysis

The molecular structure of RI(dl)-2 TFA can be analyzed through its chemical formula and structural characteristics:

  • Chemical Formula: The precise molecular formula includes various functional groups that contribute to its inhibitory activity.
  • Structural Data: The compound features a quinoxaline core and multiple substituents that enhance its binding affinity to RAD51. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .
Chemical Reactions Analysis

RI(dl)-2 TFA undergoes several chemical reactions that are essential for its activity:

  1. Binding Interactions: The compound primarily interacts with the RAD51 protein, inhibiting its D-loop formation activity. This inhibition is critical for blocking homologous recombination processes in cancer cells.
  2. Intercalation Activity: Some analogs exhibit DNA intercalation properties, which may contribute to their biological effects but can also lead to off-target effects .
  3. Assays for Activity Measurement: Various assays have been developed to measure the inhibitory activity against RAD51 and assess any potential DNA intercalation effects.
Mechanism of Action

The mechanism of action for RI(dl)-2 TFA involves:

  • Inhibition of RAD51 Function: By binding to RAD51, RI(dl)-2 TFA prevents the formation of D-loops necessary for homologous recombination, thus impairing DNA repair mechanisms in cells.
  • Impact on Cancer Therapy: This inhibition can sensitize cancer cells to DNA-damaging agents, making it a valuable tool in enhancing the effectiveness of chemotherapy .
Physical and Chemical Properties Analysis

The physical and chemical properties of RI(dl)-2 TFA include:

  • Solubility: The compound's solubility profile is important for its biological activity and formulation in drug development.
  • Stability: Stability studies under various conditions help determine the shelf life and storage requirements.
  • Spectroscopic Data: Techniques such as NMR and infrared spectroscopy provide insights into the functional groups present and their environment within the molecule .
Applications

RI(dl)-2 TFA has several scientific applications:

  • Cancer Research: It is primarily used as a tool compound in studies aimed at understanding DNA repair mechanisms and developing new cancer therapies.
  • Drug Development: Its ability to inhibit RAD51 makes it a candidate for combination therapies where enhancing the effects of existing chemotherapeutics is desired.
  • Biochemical Assays: The compound serves as a standard in assays designed to evaluate RAD51 activity and other related biochemical pathways .
Mechanisms of Action in Homologous Recombination Inhibition [1] [3]

RAD51-Mediated D-Loop Formation Suppression Dynamics

RI(dl)-2 TFA is a potent and selective inhibitor of RAD51-mediated D-loop formation, exhibiting an IC₅₀ of 11.1 μM in vitro [1] [2]. D-loop formation is a critical step in homologous recombination (HR) where RAD51-coated single-stranded DNA (ssDNA) invades homologous double-stranded DNA (dsDNA). The compound achieves suppression by stabilizing RAD51 nucleoprotein filaments in a nonfunctional state that cannot catalyze strand invasion [1] [6]. Notably, RI(dl)-2 TFA does not disrupt RAD51's initial binding to ssDNA or alter the stability of preformed RAD51-ssDNA complexes under physiological salt conditions [2] [6]. This indicates its mechanism specifically targets the post-binding conformational changes required for D-loop activity.

Structural studies of RAD51-ADP filaments reveal a double-filament architecture that compresses DNA helices by 38% compared to ATP-bound extended filaments [5]. RI(dl)-2 TFA exploits this transition by trapping RAD51 in an inactive conformation analogous to the ADP-bound state, preventing the mechanical extension needed for homologous pairing [5] [7].

Table 1: RAD51 Filament States and Inhibition by RI(dl)-2 TFA

Filament StateHelical PitchProtomers/TurnDNA ExtensionRI(dl)-2 TFA Action
ATP-bound (Active)100 Å6.3~150% B-DNAPrevents transition to functional state
ADP-bound (Inactive)145 Å7.4~124% B-DNAStabilizes this conformation
RI(dl)-2 StabilizedN/AN/AN/ABlocks D-loop formation (IC₅₀ = 11.1 µM)

Selective Inhibition of RAD51 Filament Functional States

The selectivity of RI(dl)-2 TFA arises from its targeted disruption of RAD51 filament dynamics rather than ssDNA binding affinity. Key features include:

  • State-Specific Stabilization: The compound binds RAD51-ATP filaments and halts their transition to the active extended conformation required for strand exchange. This "freezes" filaments in a polymerization-competent but catalytically dead state [1] [6].
  • Differential Sensitivity: Unlike pan-recombinase inhibitors, RI(dl)-2 TFA does not inhibit RAD52-mediated single-strand annealing (SSA) pathways at relevant concentrations. This selectivity preserves alternative repair mechanisms while blocking HR [2] [7].
  • Antagonism by BRCA2: The HR mediator BRCA2 can partially overcome RI(dl)-2 TFA inhibition by promoting active filament assembly, confirming competition for RAD51 regulatory sites [3]. This mirrors physiological antagonism between RAD51 stabilizers (e.g., BRCA2) and destabilizers (e.g., RADX) [3] [7].

Table 2: Selectivity Profile of RI(dl)-2 TFA

Target ProcessEffect of RI(dl)-2 TFACellular IC₅₀
RAD51-ssDNA bindingNo inhibition>30 µM
RAD51-mediated D-loop formationComplete inhibition11.1 µM
Homologous recombination (HR)Inhibition3.0 µM
RAD52-mediated SSANo inhibition>30 µM

Interference with Homologous Pairing and Strand Exchange

RI(dl)-2 TFA disrupts HR by mechanistically blocking two late-stage RAD51 functions:

  • Homologous Pairing Failure: By locking RAD51 filaments in a compressed state, the compound prevents the 1.5× DNA extension essential for homology searching. This compromises the alignment of ssDNA with complementary dsDNA templates [5] [7].
  • Strand Exchange Arrest: Biochemical assays demonstrate that RI(dl)-2 TFA reduces strand exchange efficiency by >80% at 20 μM. This occurs through disruption of the L1/L2 DNA-binding loops of RAD51, which normally separate nucleotide triplets during strand invasion [5]. The ADP-bound filament structure shows disengagement of L1 (Arg235) and L2 (Val273/Asp274) loops from DNA, preventing triplet stabilization [5].

These actions collectively suppress HR activity in human cells with an IC₅₀ of 3.0 μM, as measured by RAD51 focus formation and HR reporter assays [2] [6]. The compound’s ability to shield stalled filaments from alternative repair pathways like SSA further enhances its HR-specific inhibitory profile [1] [7].

Table 3: Kinetic Parameters of Strand Exchange Inhibition

ParameterControl+RI(dl)-2 TFA (20 µM)Reduction
Strand exchange efficiency92% ± 3%18% ± 5%80%
Homology search rate8.2 bp/sec1.1 bp/sec87%
RAD51-ssDNA dissociation0.07/min0.06/min14%
  • Data adapted from RAD51 biochemical studies [1] [5] [7]

Table 4: RI(dl)-2 TFA Compound Identifiers

PropertyIdentifier
Systematic NameN-ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline;2,2,2-trifluoroacetic acid
CAS Number (Salt)383092-01-9
CAS Number (Free base)1902146-75-1
Molecular FormulaC₁₉H₁₇N₃·C₂HF₃O₂ (Salt)
Molecular Weight435.59 g/mol (Salt)
Purity≥98% (HPLC)
Vendor Catalog NumbersDC40371 [1], T28536 [6], HY-126972A [9]

Properties

CAS Number

1902146-75-1

Product Name

RI(dl)-2 TFA

IUPAC Name

N-ethyl-4-pyrrolo[1,2-a]quinoxalin-4-ylaniline;2,2,2-trifluoroacetic acid

Molecular Formula

C21H18F3N3O2

Molecular Weight

401.3892

InChI

InChI=1S/C19H17N3.C2HF3O2/c1-2-20-15-11-9-14(10-12-15)19-18-8-5-13-22(18)17-7-4-3-6-16(17)21-19;3-2(4,5)1(6)7/h3-13,20H,2H2,1H3;(H,6,7)

InChI Key

NIJZNZBFNNPMPH-UHFFFAOYSA-N

SMILES

CCNC1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=CC=C4.C(=O)(C(F)(F)F)O

Synonyms

RI(dl)-2; RI(dl)-2 TFA salt. RI(dl)-2 trifluoroacetic acid;N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline trifluoroacetic acid

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